Trimethylolpropane triglycidyl ether

Description

The exact mass of the compound 1-(2,3-Epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]butane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

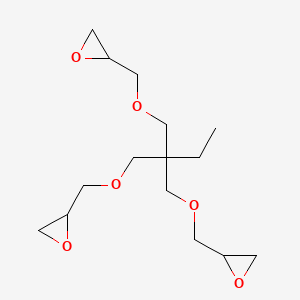

Structure

3D Structure

Properties

IUPAC Name |

2-[2,2-bis(oxiran-2-ylmethoxymethyl)butoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O6/c1-2-15(9-16-3-12-6-19-12,10-17-4-13-7-20-13)11-18-5-14-8-21-14/h12-14H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECCQGLIYMMHCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COCC1CO1)(COCC2CO2)COCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42765-17-3 | |

| Record name | Trimethylolpropane triglycidyl ether homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42765-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90873907 | |

| Record name | 1,1,1-Trimethylolpropane triglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3454-29-3, 30499-70-8 | |

| Record name | Trimethylolpropane triglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3454-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Epoxypropoxy)-2,2-bis((2,3-epoxypropoxy)methyl)butane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Trimethylolpropane triglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3-epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethylolpropane Triglycidyl Ether (TMPTGE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylolpropane (B17298) triglycidyl ether (TMPTGE) is a trifunctional aliphatic glycidyl (B131873) ether epoxide monomer, primarily utilized as a reactive diluent and crosslinking agent in epoxy resin systems. Its low viscosity, coupled with three reactive epoxy groups, allows for significant modification of resin properties, including improved workability, enhanced mechanical strength, and increased thermal and chemical resistance. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of TMPTGE. Detailed experimental protocols for its synthesis and use in epoxy formulations are presented, alongside a comparative analysis of its properties against other common reactive diluents. Safety and toxicological data are also summarized. While TMPTGE is explored for biocompatible materials, its direct interaction with cellular signaling pathways is not a significant area of current research, with its primary applications remaining in the realm of materials science.

Chemical Structure and Identification

Trimethylolpropane triglycidyl ether is a small organic molecule characterized by a central trimethylolpropane core to which three glycidyl ether groups are attached. The presence of three highly strained oxirane (epoxy) rings makes it a highly reactive compound in the presence of appropriate curing agents.[1][2]

IUPAC Name: 2-[[2,2-bis(oxiran-2-ylmethoxymethyl)butyl]oxymethyl]oxirane[2]

Chemical Formula: C₁₅H₂₆O₆[2]

SMILES: CCC(COCC1CO1)(COCC2CO2)COCC3CO3[2]

Alternative Names: 1,1,1-Trimethylolpropane triglycidyl ether, TMPTGE, Etriol triglycidyl ether.[2]

CAS Numbers: 3454-29-3, 30499-70-8[2]

Physicochemical Properties

TMPTGE is a colorless to light yellow, low-viscosity liquid.[3] Its key properties are summarized in the table below, alongside a comparison with other common epoxy reactive diluents.

| Property | This compound (TMPTGE) | Glycerol Triglycidyl Ether (GTE) | Butanediol Diglycidyl Ether (BDDGE) | C12-C14 Aliphatic Glycidyl Ether (AGE) |

| Functionality | 3 | 3 | 2 | 1 |

| Molecular Weight ( g/mol ) | 302.36[1] | 260.29 | 202.25 | ~285 |

| Appearance | Colorless to light yellow liquid[3] | Colorless to light yellow liquid | Colorless liquid | Colorless liquid |

| Viscosity @ 25°C (mPa·s) | 90-200[3] | 100-250 | 15-25 | 5-10 |

| Epoxy Equivalent Weight (g/eq) | 135-145[3] | 140-150 | 120-135 | 275-300 |

| Density @ 25°C (g/cm³) | ~1.157[4] | ~1.17 | ~1.07 | ~0.89 |

| Flash Point (°C) | >113[2] | >150 | ~130 | >150 |

| Primary Use | Crosslinking, viscosity reduction[3] | Crosslinking, flexibility | Viscosity reduction, flexibility | High dilution efficiency |

Synthesis and Experimental Protocols

The industrial synthesis of TMPTGE is a two-step process involving the reaction of trimethylolpropane with epichlorohydrin, followed by dehydrochlorination.[2]

General Synthesis Workflow

The synthesis process can be visualized as follows:

Caption: General two-step synthesis of TMPTGE.

Detailed Experimental Protocol for Synthesis

While specific industrial protocols are proprietary, the following is a representative lab-scale procedure based on established chemical principles.

Materials:

-

Trimethylolpropane (1 mole)

-

Epichlorohydrin (excess, e.g., 6 moles)

-

Lewis acid catalyst (e.g., stannic chloride, SnCl₄, 0.1 mol%)

-

Sodium hydroxide (3 moles, as a 50% aqueous solution)

-

Inert solvent (e.g., toluene)

-

Deionized water

Procedure:

-

Reaction Setup: A multi-necked flask is equipped with a mechanical stirrer, thermometer, dropping funnel, and a condenser.

-

Glycidyl Ether Formation: Trimethylolpropane and toluene (B28343) are charged into the flask and heated to 70-80°C with stirring until the trimethylolpropane is dissolved. The Lewis acid catalyst is added. Epichlorohydrin is then added dropwise over 2-3 hours, maintaining the temperature at 80-90°C. The reaction is continued for another 2-3 hours after the addition is complete.

-

Dehydrochlorination: The reaction mixture is cooled to 50-60°C. The 50% sodium hydroxide solution is added dropwise over 1-2 hours, ensuring the temperature does not exceed 70°C. This step results in the formation of the epoxy rings and sodium chloride as a byproduct.

-

Workup and Purification: After the addition of NaOH, the mixture is stirred for another hour. The organic layer is then separated and washed multiple times with hot deionized water to remove the sodium chloride and any remaining catalyst.

-

Solvent Removal: The organic phase is subjected to vacuum distillation to remove the toluene and any unreacted epichlorohydrin.

-

Final Product: The resulting product is crude TMPTGE, which can be further purified by fractional distillation under high vacuum to obtain a high-purity product.

Characterization: The final product should be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of epoxy groups and the absence of hydroxyl groups, and by titration to determine the epoxy equivalent weight.

Applications and Experimental Use

TMPTGE's primary role is as a reactive diluent in epoxy formulations, where it reduces viscosity while increasing the crosslink density of the cured polymer.[5][6] This makes it valuable in a range of applications including coatings, adhesives, sealants, elastomers (CASE), and composite materials.[2]

Experimental Protocol for an Epoxy Formulation

The following is a representative protocol for preparing and curing an epoxy resin system modified with TMPTGE.

Materials:

-

Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (Epoxy Equivalent Weight ~180-190 g/eq)

-

This compound (TMPTGE) (EEW ~140 g/eq)

-

Amine curing agent, e.g., Triethylenetetramine (TETA) (Amine Hydrogen Equivalent Weight ~24.4 g/eq)

Formulation Calculation: The amount of curing agent is calculated based on the total number of epoxy equivalents in the resin/diluent mixture. For a stoichiometric mixture (1:1 ratio of epoxy groups to amine hydrogens):

Parts by weight of amine hardener per 100 parts of resin/diluent mixture (phr) = (Amine Hydrogen Equivalent Weight) x 100 / (Epoxy Equivalent Weight of the blend)

Procedure:

-

Blending: In a suitable container, weigh the desired amounts of DGEBA epoxy resin and TMPTGE (e.g., a 80:20 weight ratio). Mix thoroughly with a mechanical stirrer until a homogeneous mixture is obtained.

-

Degassing: Place the mixture in a vacuum chamber for 10-20 minutes to remove any entrapped air bubbles.[7]

-

Adding Curing Agent: Add the calculated stoichiometric amount of TETA to the epoxy blend. Mix thoroughly for 2-5 minutes, ensuring a uniform dispersion.

-

Casting: Pour the mixture into a mold or apply it to a substrate.

-

Curing: The curing can be performed at room temperature or accelerated with heat. A typical curing schedule might be:

-

Room temperature (~25°C) for 24 hours, followed by

-

Post-curing in an oven at 80-100°C for 2-3 hours to ensure full crosslinking and optimal properties.[8]

-

Characterization of Cured Resin:

-

Mechanical Properties: Tensile strength, modulus, and elongation at break can be measured using a universal testing machine. Impact strength can be determined using an Izod or Charpy impact tester.[9]

-

Thermal Properties: Glass transition temperature (Tg) can be determined using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).[8] Thermal stability can be assessed by Thermogravimetric Analysis (TGA).[10]

-

Chemical Resistance: Cured samples can be immersed in various solvents or chemicals to assess their resistance over time.

Workflow for Epoxy Formulation and Testing

Caption: Experimental workflow for epoxy formulation and testing.

Toxicology and Safety

TMPTGE is an irritant and a potential skin sensitizer. Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[4][11]

-

Skin Contact: Causes skin irritation and may cause an allergic skin reaction.[11]

-

Eye Contact: Causes serious eye irritation or damage.[11]

-

Inhalation: May cause respiratory irritation.[4]

-

Toxicological Data: Acute toxicity data is limited, but it is not classified as acutely toxic via oral, dermal, or inhalation routes. It is not classified as a carcinogen or reproductive toxicant based on available data.[11]

Relevance to Drug Development and Signaling Pathways

The primary applications of TMPTGE are firmly in materials science and polymer chemistry. While there is research into its use for creating biocompatible materials for applications like tissue engineering or drug delivery, this generally focuses on the bulk properties of the resulting polymer (e.g., mechanical strength, stability, non-toxicity) rather than a specific pharmacological interaction.[1]

A review of the current scientific literature does not indicate that TMPTGE is being investigated for its direct effects on specific cellular signaling pathways in the context of drug development. Its mechanism of toxicity is primarily related to its high reactivity as an alkylating agent (due to the epoxy groups), which can lead to irritation and sensitization. There is no substantial evidence to suggest it targets specific receptors or enzymes in a drug-like manner. Therefore, for professionals in drug development, TMPTGE is more relevant as a potential component of medical devices or delivery systems rather than as an active pharmaceutical ingredient.

References

- 1. This compound | 3454-29-3 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Preparation and research of epoxy modified by carboxyl-terminated polybutylene adipate at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Trimethylolpropane Triglycidyl Ether (TMPTGE)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Trimethylolpropane (B17298) triglycidyl ether (TMPTGE), a trifunctional aliphatic glycidyl (B131873) ether epoxide. TMPTGE is a crucial building block in various applications, including the formulation of epoxy resins, coatings, adhesives, and as a crosslinking agent in polymer synthesis.[1][2][3] Its ability to reduce viscosity while maintaining a high epoxide level makes it a valuable reactive diluent.[3] This document outlines detailed experimental protocols for the synthesis of TMPTGE via phase-transfer catalysis and its subsequent purification by vacuum distillation and flash column chromatography, ensuring a high-purity product suitable for laboratory research and development.

Synthesis of Trimethylolpropane Triglycidyl Ether

The synthesis of TMPTGE is typically achieved through the reaction of trimethylolpropane with an excess of epichlorohydrin (B41342) in the presence of a catalyst. This guide details a phase-transfer catalysis method, which offers high yields and milder reaction conditions.

Chemical Reaction Pathway

The overall reaction involves the etherification of the three hydroxyl groups of trimethylolpropane with the epoxide group of epichlorohydrin, followed by a dehydrochlorination step to form the triglycidyl ether.

Caption: Synthesis pathway of TMPTGE from Trimethylolpropane and Epichlorohydrin.

Experimental Protocol: Phase-Transfer Catalysis

This protocol is adapted from established methods for the glycidylation of polyols.[4]

Materials:

-

Trimethylolpropane (TMP)

-

Epichlorohydrin (Epi)

-

Sodium Hydroxide (NaOH), solid

-

Benzyltriethylammonium chloride (TEBAC) or other suitable phase-transfer catalyst

-

Toluene (optional, as solvent)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (anhydrous)

Equipment:

-

Round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine trimethylolpropane, a significant excess of epichlorohydrin, and the phase-transfer catalyst. For example, a molar ratio of 1:10:0.1 (TMP:Epi:Catalyst) can be used. Toluene can be added as a solvent if necessary.

-

Reaction: Heat the mixture to 55-60 °C with vigorous stirring.

-

Addition of Base: Gradually add solid sodium hydroxide to the reaction mixture over a period of 1-2 hours. The total amount of NaOH should be in stoichiometric excess relative to the hydroxyl groups of trimethylolpropane (e.g., 3.3 moles of NaOH per mole of TMP).

-

Reaction Monitoring: Maintain the reaction at 55-60 °C for 3-4 hours after the addition of NaOH is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by determining the epoxide equivalent weight of the reaction mixture.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add ethyl acetate to dilute the mixture.

-

Wash the organic layer sequentially with deionized water, a saturated solution of sodium chloride, and again with deionized water to remove the catalyst and unreacted NaOH.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent and excess epichlorohydrin under reduced pressure using a rotary evaporator.

-

| Parameter | Value | Reference |

| Molar Ratio (TMP:Epi:Catalyst) | 1:10:0.1 | [4] |

| Reaction Temperature | 55-60 °C | [5] |

| Reaction Time | 3-4 hours | [5] |

| Base (NaOH) | 3.3 moles per mole of TMP | [5] |

Table 1: Quantitative data for the synthesis of TMPTGE via phase-transfer catalysis.

Purification of this compound

The crude TMPTGE obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and residual catalyst. This section details two common laboratory purification techniques: vacuum distillation and flash column chromatography.

Purification Workflow

Caption: Workflow for the purification of crude TMPTGE.

Experimental Protocol: Vacuum Distillation

Vacuum distillation is suitable for purifying TMPTGE as it has a high boiling point and may decompose at atmospheric pressure.[6]

Equipment:

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle with a magnetic stirrer

-

Cold trap

Procedure:

-

Setup: Assemble the short-path distillation apparatus and ensure all joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask containing the crude TMPTGE.

-

Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually apply vacuum to the system.

-

Heating: Once a stable vacuum is achieved (typically below 1 mmHg), begin heating the distillation flask with stirring.

-

Fraction Collection:

-

A forerun containing any residual low-boiling impurities will distill first.

-

As the temperature rises, the pure TMPTGE fraction will begin to distill. Collect this fraction in a separate receiving flask.

-

High-boiling impurities and polymeric by-products will remain in the distillation flask as a residue.

-

-

Completion: Once the distillation of the desired fraction is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

| Parameter | Value | Reference |

| Pressure | < 1 mmHg | |

| Temperature for TMPTGE fraction | Variable, dependent on pressure | [6] |

Table 2: General conditions for the vacuum distillation of TMPTGE. Note: The exact boiling point of TMPTGE under vacuum is dependent on the pressure and should be determined empirically.

Experimental Protocol: Flash Column Chromatography

Flash column chromatography is an effective method for removing polar impurities and colored by-products from crude TMPTGE.[7][8]

Equipment:

-

Glass chromatography column

-

Silica (B1680970) gel (230-400 mesh)

-

Eluent (e.g., a mixture of hexanes and ethyl acetate)

-

Collection tubes or flasks

-

Air or nitrogen source for pressurization

Procedure:

-

Column Packing: Pack a glass chromatography column with silica gel as a slurry in the initial eluent.

-

Sample Loading: Dissolve the crude TMPTGE in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and load it onto the top of the silica gel bed.

-

Elution: Elute the column with a solvent system of increasing polarity (gradient elution). A common system is a gradient of ethyl acetate in hexanes.

-

Fraction Collection: Collect fractions as the eluent passes through the column.

-

Analysis: Monitor the collected fractions by TLC to identify those containing the pure TMPTGE.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified TMPTGE.

| Parameter | Value | Reference |

| Stationary Phase | Silica gel (230-400 mesh) | [7] |

| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate gradient | [8] |

Table 3: General conditions for the flash column chromatography of TMPTGE.

Characterization of Purified TMPTGE

The purity and identity of the synthesized TMPTGE should be confirmed using various analytical techniques.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum of TMPTGE should exhibit characteristic absorption bands for the epoxy and ether functional groups.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3050 | C-H stretch (epoxide ring) | [9] |

| 2930-2870 | C-H stretch (aliphatic) | [9] |

| ~1250 | C-O-C stretch (ether) | [9] |

| ~910 | C-O-C symmetric stretch (epoxide ring) | [9] |

| ~840 | C-O-C asymmetric stretch (epoxide ring) | [9] |

Table 4: Characteristic FTIR absorption bands for TMPTGE.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of TMPTGE.

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

| ¹H | 2.5 - 2.8 | -CH₂ of epoxide ring | [9] |

| ¹H | 3.1 - 3.2 | -CH of epoxide ring | [9] |

| ¹H | 3.3 - 3.7 | -CH₂-O- | [9] |

| ¹³C | ~44 | -CH₂ of epoxide ring | [10] |

| ¹³C | ~51 | -CH of epoxide ring | [10] |

| ¹³C | ~70-75 | -CH₂-O- | [10] |

Table 5: Characteristic ¹H and ¹³C NMR chemical shifts for TMPTGE (in CDCl₃).

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [3] |

| Molecular Formula | C₁₅H₂₆O₆ | [1] |

| Molar Mass | 302.36 g/mol | [1] |

| Density | ~1.16 g/mL at 25 °C | [3] |

Table 6: Physical properties of TMPTGE.

Safety Precautions

-

Epichlorohydrin is a toxic and flammable liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

-

TMPTGE is a skin and eye irritant. Wear appropriate PPE when handling the product.

-

Vacuum distillation should be performed behind a safety shield due to the risk of implosion. Ensure all glassware is free of cracks or defects.

This guide provides a detailed framework for the synthesis and purification of TMPTGE for laboratory use. Researchers should always consult relevant safety data sheets (SDS) and adhere to standard laboratory safety practices when performing these procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. chembam.com [chembam.com]

- 8. researchgate.net [researchgate.net]

- 9. Column chromatography - Wikipedia [en.wikipedia.org]

- 10. Trimethylolpropane(77-99-6) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to Trimethylolpropane Triglycidyl Ether (TMPTGE)

CAS Number: 30499-70-8

This technical guide provides a comprehensive overview of Trimethylolpropane (B17298) Triglycidyl Ether (TMPTGE), a trifunctional aliphatic glycidyl (B131873) ether epoxide. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, characterization, and key applications.

Core Technical Data

TMPTGE is primarily utilized as a reactive diluent and crosslinking agent in epoxy resin formulations.[1][2] Its trifunctional nature allows for the formation of a dense and highly crosslinked polymer network, contributing to enhanced mechanical and thermal properties of the cured material.[3]

Physical and Chemical Properties

The following tables summarize the key quantitative data for TMPTGE, compiled from various technical data sheets and supplier information.

| Property | Value |

| CAS Number | 30499-70-8 |

| Molecular Formula | C₁₅H₂₆O₆ |

| Molecular Weight | 302.36 g/mol |

| Appearance | Colorless to light yellow transparent liquid |

| Odor | Mild |

| Technical Specification | Value |

| Viscosity @ 25°C | 100-200 mPa·s |

| Epoxy Value | 0.69-0.74 eq/100g |

| Epoxy Equivalent Weight | 135-145 g/eq |

| Density @ 25°C | 1.157 g/mL |

| Flash Point | >230 °F (>110 °C) |

| Purity | ≥95% |

| Hydrolyzable Chloride | ≤ 0.30% |

| Inorganic Chlorine | ≤ 20 mg/kg |

| Moisture Content | ≤ 0.1% |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of TMPTGE.

Synthesis of Trimethylolpropane Triglycidyl Ether

The industrial synthesis of TMPTGE generally involves a two-step process: the formation of a halohydrin intermediate followed by dehydrochlorination.[4]

Step 1: Halohydrin Formation

Trimethylolpropane is reacted with an excess of epichlorohydrin (B41342) in the presence of a Lewis acid catalyst.

-

Reactants:

-

Trimethylolpropane (TMP)

-

Epichlorohydrin (Epi)

-

Lewis Acid Catalyst (e.g., tin tetrachloride, boron trifluoride)

-

-

Procedure:

-

Charge the reactor with trimethylolpropane and the Lewis acid catalyst.

-

Gradually add epichlorohydrin to the reactor while maintaining a controlled temperature to manage the exothermic reaction.

-

The reaction mixture is stirred for a specified period to ensure complete conversion to the chlorohydrin intermediate.

-

Step 2: Dehydrochlorination

The resulting halohydrin is then treated with a strong base, typically sodium hydroxide (B78521), to form the triglycidyl ether.

-

Reactants:

-

Halohydrin intermediate from Step 1

-

Sodium Hydroxide (NaOH) solution

-

-

Procedure:

-

Slowly add an aqueous solution of sodium hydroxide to the reaction mixture. This is a highly exothermic reaction and requires careful temperature control.

-

The sodium chloride byproduct precipitates and is subsequently removed by filtration or washing.

-

The organic phase, containing the crude TMPTGE, is separated from the aqueous phase.

-

Purification:

The crude TMPTGE is purified to remove unreacted starting materials, byproducts, and residual catalyst.

-

Procedure:

-

The organic phase is washed with water to remove any remaining salts and base.

-

The washed product is then subjected to vacuum distillation to separate the pure TMPTGE from lower and higher boiling point impurities.

-

Characterization Techniques

A suite of analytical methods is employed to confirm the structure and purity of the synthesized TMPTGE and to characterize its thermal properties.

1. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the TMPTGE molecule.

-

Sample Preparation: A small drop of the liquid TMPTGE is placed directly onto the ATR crystal of the FTIR spectrometer.[5]

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Expected Peaks:

-

~3000-2850 cm⁻¹: C-H stretching of the aliphatic backbone.

-

~1250 cm⁻¹ and ~840 cm⁻¹: Characteristic stretching of the epoxy ring.

-

~1100 cm⁻¹: C-O-C ether linkage stretching.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure of TMPTGE.

-

Sample Preparation: A small amount of TMPTGE is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube.

-

Data Acquisition: Spectra are recorded on a high-field NMR spectrometer.

-

Expected ¹H NMR Signals:

-

Signals corresponding to the protons of the ethyl group of the trimethylolpropane backbone.

-

Multiplets in the region of 2.5-3.5 ppm characteristic of the glycidyl ether protons, including the oxirane ring protons.

-

-

Expected ¹³C NMR Signals:

-

Signals for the aliphatic carbons of the trimethylolpropane core.

-

Distinct signals for the carbons of the glycidyl ether groups, including the epoxide carbons.

-

3. Differential Scanning Calorimetry (DSC)

DSC is utilized to study the curing behavior of TMPTGE when mixed with a curing agent and to determine the glass transition temperature (Tg) of the cured polymer.

-

Sample Preparation: A precise amount of TMPTGE is mixed with a stoichiometric amount of a curing agent (e.g., an amine). A small sample of the mixture is hermetically sealed in an aluminum DSC pan.

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).[6]

-

Analysis:

-

An exothermic peak in the first heating scan indicates the curing reaction. The area under this peak corresponds to the heat of curing.[7][8]

-

A second heating scan is performed after the initial cure to determine the glass transition temperature (Tg) of the fully cured material, which appears as a step change in the heat flow.[7][8]

-

4. Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition profile of the cured TMPTGE resin.

-

Sample Preparation: A small, accurately weighed sample of the cured TMPTGE polymer is placed in a TGA crucible.

-

Data Acquisition: The sample is heated at a controlled rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 800 °C).[9]

-

Analysis: The TGA curve plots the percentage of weight loss as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition. The derivative of the TGA curve (DTG) shows the temperature at which the rate of weight loss is maximum.[10]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and characterization of TMPTGE.

Caption: Workflow for the synthesis and purification of TMPTGE.

Caption: Analytical workflow for the characterization of TMPTGE.

Caption: Simplified pathway of TMPTGE curing with an amine agent.

References

- 1. CN102040486B - Preparation method of trimethylolpropane diallyl ether - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. scribd.com [scribd.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

The Core Mechanism of TMPTGE as a Reactive Diluent in Epoxy Resins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Trimethylolpropane Triglycidyl Ether (TMPTGE) when used as a reactive diluent in epoxy resin systems. TMPTGE, a trifunctional aliphatic glycidyl (B131873) ether, is a crucial component in formulating advanced epoxy materials, offering significant advantages in processing and final product performance.[1] This guide will delve into its role in viscosity reduction, the kinetics of the curing process, and its impact on the mechanical and thermal properties of the cured thermoset. Detailed experimental protocols and visual representations of key processes are included to provide a thorough understanding for researchers and professionals in materials science and related fields.

Introduction to TMPTGE as a Reactive Diluent

Epoxy resins are a versatile class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical properties. However, their high viscosity often poses challenges during processing, such as incomplete mold filling, poor substrate wetting, and difficulty in incorporating fillers. To mitigate these issues, reactive diluents are incorporated into epoxy formulations.

Unlike non-reactive diluents, which are volatile and can compromise the final properties of the cured resin, reactive diluents possess functional groups that participate in the curing reaction, becoming an integral part of the crosslinked polymer network.[2] TMPTGE, with its three reactive glycidyl ether groups and low intrinsic viscosity, is a highly effective reactive diluent.[2][3]

Key Functions of TMPTGE:

-

Viscosity Reduction: TMPTGE significantly lowers the viscosity of high-viscosity epoxy resins, improving their handling and processability.[4]

-

Crosslinking Enhancement: As a trifunctional molecule, TMPTGE increases the crosslink density of the final polymer network, leading to enhanced mechanical strength and thermal stability.[4]

-

Property Modification: The aliphatic backbone of TMPTGE can impart increased flexibility and impact resistance to the otherwise brittle epoxy network.[5]

Reaction Mechanism of TMPTGE in Epoxy Systems

The primary reaction mechanism of TMPTGE in an epoxy resin system involves the ring-opening of its epoxide groups by a curing agent, typically an amine. The active hydrogens on the amine's nitrogen atoms act as nucleophiles, attacking the electrophilic carbon of the epoxide ring. This results in the formation of a hydroxyl group and a new carbon-nitrogen bond, integrating the TMPTGE molecule into the growing polymer network.

The trifunctional nature of TMPTGE allows it to form three such linkages, creating a highly crosslinked and robust three-dimensional structure. The newly formed hydroxyl groups can also further react with other epoxy groups, particularly at elevated temperatures, in an etherification reaction, contributing to an even denser network.

Quantitative Effects of TMPTGE on Epoxy Resin Properties

The addition of TMPTGE to an epoxy formulation has a quantifiable impact on various properties of both the uncured and cured resin. The following tables summarize typical data trends observed when incorporating TMPTGE into a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin.

(Note: The data presented in these tables are illustrative and represent typical trends. Actual values will vary depending on the specific epoxy resin, curing agent, curing cycle, and experimental conditions.)

Effect on Viscosity

The primary function of TMPTGE is to reduce the viscosity of the epoxy resin system, thereby improving its processability.

Table 1: Effect of TMPTGE Concentration on the Viscosity of a DGEBA Epoxy Resin at 25°C

| TMPTGE Concentration (wt%) | Viscosity (mPa·s) | Viscosity Reduction (%) |

| 0 | 12,000 | 0 |

| 5 | 6,500 | 45.8 |

| 10 | 3,200 | 73.3 |

| 15 | 1,500 | 87.5 |

| 20 | 700 | 94.2 |

Effect on Curing Kinetics

The inclusion of TMPTGE can influence the curing kinetics of the epoxy system. Differential Scanning Calorimetry (DSC) is a common technique to study these effects.

Table 2: Effect of TMPTGE Concentration on the Curing Profile of a DGEBA Epoxy Resin (cured with TETA)

| TMPTGE Concentration (wt%) | Onset Temperature (°C) | Peak Exotherm Temperature (°C) | Heat of Reaction (ΔH, J/g) |

| 0 | 55.2 | 105.8 | 450 |

| 5 | 53.1 | 103.5 | 465 |

| 10 | 51.5 | 101.2 | 480 |

| 15 | 49.8 | 98.9 | 495 |

| 20 | 48.2 | 96.5 | 510 |

Effect on Mechanical Properties

The trifunctional nature of TMPTGE generally leads to an increase in the crosslink density of the cured epoxy, which can enhance its mechanical properties.

Table 3: Effect of TMPTGE Concentration on the Mechanical Properties of a Cured DGEBA Epoxy Resin

| TMPTGE Concentration (wt%) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) |

| 0 | 65 | 2.8 | 110 | 3.0 |

| 5 | 70 | 3.0 | 118 | 3.2 |

| 10 | 78 | 3.3 | 125 | 3.5 |

| 15 | 75 | 3.2 | 122 | 3.4 |

| 20 | 72 | 3.1 | 118 | 3.3 |

Effect on Thermal Properties

Dynamic Mechanical Analysis (DMA) is often used to determine the glass transition temperature (Tg) and other thermomechanical properties of the cured epoxy.

Table 4: Effect of TMPTGE Concentration on the Glass Transition Temperature (Tg) of a Cured DGEBA Epoxy Resin

| TMPTGE Concentration (wt%) | Glass Transition Temperature (Tg, °C) (from tan δ peak) |

| 0 | 110 |

| 5 | 115 |

| 10 | 122 |

| 15 | 118 |

| 20 | 114 |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data when evaluating the effects of TMPTGE.

Viscosity Measurement

Objective: To determine the effect of TMPTGE concentration on the viscosity of an uncured epoxy resin system.

Apparatus: Rotational viscometer (e.g., Brookfield viscometer), temperature-controlled water bath, mixing containers, and stirring rods.

Procedure (based on ASTM D2393): [6][7][8]

-

Prepare epoxy resin formulations with varying weight percentages of TMPTGE (e.g., 0%, 5%, 10%, 15%, 20%).

-

Thoroughly mix each formulation until a homogeneous mixture is achieved.

-

Equilibrate the samples to a constant temperature (e.g., 25°C) using a water bath.[9]

-

Measure the viscosity of each sample using a rotational viscometer with an appropriate spindle and rotational speed.

-

Record the viscosity in mPa·s.

Curing Kinetics Analysis (DSC)

Objective: To investigate the effect of TMPTGE on the curing kinetics of an epoxy resin system.

Apparatus: Differential Scanning Calorimeter (DSC).

Procedure (based on ASTM E698): [1][10][11]

-

Accurately weigh 5-10 mg of the uncured epoxy-TMPTGE formulation into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 250°C).

-

Record the heat flow as a function of temperature.

-

From the resulting thermogram, determine the onset temperature, peak exotherm temperature, and the total heat of reaction (ΔH).

Mechanical Properties Testing

Objective: To determine the effect of TMPTGE on the tensile and flexural properties of the cured epoxy resin.

Apparatus: Universal Testing Machine (UTM) with appropriate grips and fixtures.

Procedure:

-

Cast specimens of the cured epoxy-TMPTGE formulations into standard molds for tensile (ASTM D638) and flexural (ASTM D790) testing.[12][13]

-

Ensure complete curing of the specimens according to a defined cure schedule.

-

Conduct tensile tests on dumbbell-shaped specimens to determine tensile strength and modulus.

-

Conduct three-point bending tests on rectangular specimens to determine flexural strength and modulus.

-

Record all data and calculate the average properties for each formulation.

Thermal Properties Analysis (DMA)

Objective: To determine the effect of TMPTGE on the glass transition temperature (Tg) of the cured epoxy resin.

Apparatus: Dynamic Mechanical Analyzer (DMA).

Procedure:

-

Prepare rectangular specimens of the cured epoxy-TMPTGE formulations.

-

Clamp the specimen in the DMA in a suitable mode (e.g., single cantilever or three-point bending).

-

Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature at a constant rate (e.g., 3°C/min).

-

Record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.

-

Determine the Tg from the peak of the tan δ curve.[14]

Experimental and Logical Workflow

The evaluation of TMPTGE as a reactive diluent follows a logical workflow from formulation to final property characterization.

Conclusion

This compound serves as a highly effective reactive diluent for epoxy resins, offering a multifaceted mechanism of action. Its primary role is to significantly reduce the viscosity of epoxy formulations, thereby enhancing their processability. Furthermore, its trifunctional nature allows it to actively participate in the curing reaction, leading to a more densely crosslinked polymer network. This increased crosslink density generally translates to improved mechanical properties, such as tensile and flexural strength, and enhanced thermal stability, as evidenced by an increased glass transition temperature, up to an optimal concentration. A thorough understanding of the quantitative effects of TMPTGE on these properties, guided by standardized experimental protocols, is essential for the rational design and optimization of high-performance epoxy-based materials for a wide range of advanced applications.

References

- 1. nmt.edu [nmt.edu]

- 2. zxchem.com [zxchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Reactive Diluents | By Chemistry | ABG AM [abg-am.com]

- 5. This compound [myskinrecipes.com]

- 6. epoxyworks.com [epoxyworks.com]

- 7. intertekinform.com [intertekinform.com]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tainstruments.com [tainstruments.com]

The Trifunctional Role of TMPTGE in Enhancing Crosslink Density: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylolpropane triglycidyl ether (TMPTGE) is a trifunctional aliphatic glycidyl (B131873) ether epoxide that plays a pivotal role as a reactive diluent and crosslinking agent in polymer systems, most notably in epoxy resins. Its unique molecular structure, featuring three reactive epoxy groups, allows for the formation of a dense, three-dimensional polymer network. This high degree of crosslinking significantly influences the thermomechanical properties of the cured material, leading to enhanced performance characteristics. This technical guide provides an in-depth analysis of the functionality of TMPTGE, its impact on crosslink density, and the consequential effects on material properties. Detailed experimental protocols for characterizing these properties are provided, along with visual representations of the underlying chemical mechanisms and experimental workflows.

Introduction to this compound (TMPTGE)

TMPTGE is a low-viscosity reactive diluent used to reduce the viscosity of high-viscosity epoxy resins, thereby improving their handling and processing characteristics.[1] Unlike non-reactive diluents, TMPTGE contains three epoxide functional groups that enable it to co-react with the primary resin and curing agent, becoming an integral part of the final polymer network.[1] This incorporation into the polymer backbone prevents the formation of voids and minimizes shrinkage during the curing process.[1]

The trifunctionality of TMPTGE is the key to its efficacy in increasing the crosslink density of the polymer network.[1] Each TMPTGE molecule can form three covalent bonds, leading to a more intricately and densely crosslinked structure compared to difunctional or monofunctional reactive diluents.[1] This increased crosslink density has a direct and significant impact on the material's glass transition temperature (Tg), mechanical strength, and chemical resistance.[1]

dot

Caption: Chemical structure of this compound (TMPTGE).

Data Presentation: The Impact of TMPTGE on Thermomechanical Properties

The incorporation of TMPTGE into an epoxy formulation has a quantifiable effect on its thermomechanical properties. The following tables summarize data adapted from a study on bio-based epoxy shape-memory thermosets, which included formulations with TMPTGE, to illustrate these effects. The base epoxy resin used in this study was a triglycidyl phloroglucinol (B13840) (3EPOPh) derivative, and the curing agent was a polyetheramine (JEF).

Table 1: Effect of TMPTGE on Glass Transition Temperature (Tg)

| Formulation | TMPTGE Content (wt%) | Tg (°C) |

| 3EPOPh-JEF | 0 | 61 |

| 3EPOPh-JEF-0.05TPTE | 2.4 | 48 |

| 3EPOPh-JEF-0.1TPTE | 4.8 | 34 |

Data adapted from Santiago et al. (2020).[2]

Table 2: Effect of TMPTGE on Storage Modulus (E')

| Formulation | TMPTGE Content (wt%) | Storage Modulus (E') at 25°C (MPa) | Storage Modulus (E') at Tg+40°C (MPa) |

| 3EPOPh-JEF | 0 | 2800 | 45 |

| 3EPOPh-JEF-0.05TPTE | 2.4 | 2600 | 35 |

| 3EPOPh-JEF-0.1TPTE | 4.8 | 2300 | 25 |

Data adapted from Santiago et al. (2020).[2]

The data indicates that with an increasing concentration of TMPTGE, both the glass transition temperature and the storage modulus in both the glassy and rubbery states decrease.[2] This can be attributed to the increased molecular mobility introduced by the flexible aliphatic chains of TMPTGE, which can plasticize the network to some extent, even as it increases the crosslink density.[2]

Experimental Protocols

Determination of Crosslink Density via Swelling Test

The swelling test is a widely used method to estimate the crosslink density of a polymer network. The principle is based on the fact that a crosslinked polymer will swell, but not dissolve, in a suitable solvent. The extent of swelling is inversely proportional to the crosslink density.

Materials:

-

Cured polymer sample of known weight (W_dry)

-

Appropriate solvent (e.g., toluene (B28343) for epoxy resins)

-

Vial with a sealed cap

-

Analytical balance

-

Oven

Procedure:

-

A small piece of the cured polymer sample is accurately weighed to obtain the initial dry weight (W_dry).

-

The sample is placed in a vial and immersed in a sufficient amount of the chosen solvent. The vial is then tightly sealed to prevent solvent evaporation.

-

The sample is allowed to swell for a predetermined period (e.g., 72 hours) at a constant temperature (e.g., 25°C) to reach equilibrium swelling.

-

After the swelling period, the sample is removed from the solvent, and the excess solvent on the surface is quickly blotted with filter paper.

-

The swollen sample is immediately weighed to obtain the swollen weight (W_swollen).

-

The sample is then dried in an oven at an elevated temperature (e.g., 60°C) under vacuum until a constant weight is achieved. This final weight is recorded as the dried weight after swelling (W_dried_after).

Calculations:

The volume fraction of the polymer in the swollen gel (v₂) can be calculated using the following equation:

v₂ = (W_dried_after / ρ_polymer) / [(W_dried_after / ρ_polymer) + (W_swollen - W_dried_after) / ρ_solvent]

where:

-

ρ_polymer is the density of the polymer

-

ρ_solvent is the density of the solvent

The crosslink density (ν) can then be estimated using the Flory-Rehner equation:

ν = -[ln(1 - v₂) + v₂ + χv₂²] / [V₁(v₂¹ᐟ³ - v₂/2)]

where:

-

V₁ is the molar volume of the solvent

-

χ is the Flory-Huggins polymer-solvent interaction parameter

Caption: Logical flow of the epoxy-amine crosslinking reaction.

The reaction is initiated by the nucleophilic attack of the nitrogen atom of the primary amine on one of the carbon atoms of the epoxide ring. This leads to the opening of the strained three-membered ring and the formation of an alkoxide intermediate. A proton is then transferred from the amine to the alkoxide, resulting in the formation of a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with another epoxide group, continuing the polymerization and crosslinking process. The presence of three epoxide groups on the TMPTGE molecule allows for the creation of a highly branched and densely crosslinked three-dimensional network.

Conclusion

This compound is a critical component in the formulation of high-performance epoxy systems. Its trifunctional nature is directly responsible for increasing the crosslink density of the polymer network. This, in turn, leads to significant improvements in the thermomechanical properties of the cured material, including a higher glass transition temperature, enhanced stiffness, and improved chemical resistance. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and professionals to understand, predict, and manipulate the properties of TMPTGE-modified polymers for a wide range of advanced applications.

References

Trimethylolpropane Triglycidyl Ether: A Comprehensive Health and Safety Guide for the Research Laboratory

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane triglycidyl ether (TMPTGE) is a trifunctional reactive diluent and crosslinking agent frequently utilized in research and development settings, particularly in the formulation of epoxy resins, adhesives, and coatings. Its utility in drug development may involve its role in the synthesis of polymer-based drug delivery systems. While its chemical properties are valuable, it is imperative that researchers and laboratory personnel are thoroughly familiar with its health and safety profile to ensure safe handling and mitigate potential risks. This guide provides a comprehensive overview of the health and safety aspects of TMPTGE in a research laboratory environment, consolidating toxicological data, outlining safe handling procedures, and detailing emergency response protocols.

Hazard Identification and Classification

TMPTGE is classified as a hazardous chemical. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for its hazard profile.

GHS Classification:

-

Skin Corrosion/Irritation: Category 1B/1C or 2, indicating it can cause severe skin burns and irritation.[1][2]

-

Serious Eye Damage/Eye Irritation: Category 1 or 2, indicating it can cause serious eye damage or irritation.[1][2]

-

Skin Sensitization: Category 1/1B, indicating it may cause an allergic skin reaction.[2]

-

Reproductive Toxicity: Category 1B, suspected of damaging fertility or the unborn child.[2][3]

-

Germ Cell Mutagenicity: Suspected of causing genetic defects.

-

Hazardous to the Aquatic Environment (Acute and Chronic): Category 2 or 3, indicating it is toxic to aquatic life with long-lasting effects.[1][2]

Signal Word: Danger or Warning[1]

Hazard Statements:

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.[2]

-

H318: Causes serious eye damage.[1]

-

H319: Causes serious eye irritation.

-

H341: Suspected of causing genetic defects.

-

H411: Toxic to aquatic life with long lasting effects.[1][2]

-

H412: Harmful to aquatic life with long lasting effects.

Toxicological Data

Understanding the quantitative toxicological data of TMPTGE is crucial for risk assessment in a laboratory setting. The following table summarizes the available data.

| Toxicity Endpoint | Value | Species | Route | Reference |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | Oral | [2] |

| Acute Dermal Toxicity (LD50) | > 2000 mg/kg | Rabbit | Dermal | |

| Skin Corrosion/Irritation | Corrosive/Irritating | Rabbit | Dermal | |

| Serious Eye Damage/Irritation | Strong Irritant/Corrosive | Rabbit | Ocular | [2] |

| Skin Sensitization | Sensitizer | Guinea Pig | Dermal | [2] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of chemicals are outlined in the OECD Guidelines for the Testing of Chemicals. These standardized methods ensure the reliability and comparability of data. Below are brief overviews of the principles of relevant OECD guidelines.

Acute Oral Toxicity (OECD 420, 423, 425)

These guidelines describe methods to assess the acute toxic effects of a substance when administered orally.[1] The primary goal is to identify the dose at which mortality occurs and to observe other signs of toxicity.[1]

-

Principle: A single dose of the substance is administered to a group of animals (typically rats) by gavage.[1] The animals are then observed for a set period (usually 14 days) for signs of toxicity and mortality.

-

Methodology: The test can be conducted using different procedures, such as the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), or the Up-and-Down Procedure (OECD 425).[1][4] These methods aim to estimate the LD50 while minimizing the number of animals used. Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns.

Acute Dermal Irritation/Corrosion (OECD 404)

This guideline provides a procedure for assessing the potential of a substance to cause skin irritation or corrosion.[5]

-

Principle: A small amount of the test substance is applied to a shaved patch of skin on a single animal (typically a rabbit).[5]

-

Methodology: The substance is applied to the skin for a defined period (up to 4 hours).[6] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored to determine the irritation or corrosion potential.[5]

Skin Sensitization (OECD 429: Local Lymph Node Assay - LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.[7][8]

-

Principle: The assay is based on the principle that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the site of application.[7][8]

-

Methodology: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.[7][8] On day five, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected, and the draining auricular lymph nodes are excised and the radioactivity is measured. A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of 3 or greater is generally considered a positive result for sensitization.[8]

Signaling Pathways and Mechanism of Toxicity

The primary mechanism of toxicity for glycidyl (B131873) ethers like TMPTGE is related to the high reactivity of the epoxide ring. This ring can react with nucleophilic groups in cellular macromolecules such as proteins and DNA.

-

Skin Sensitization: The process of skin sensitization is a complex immunological response. For epoxy resins, it is believed to be initiated by the haptenation process, where the low-molecular-weight chemical (hapten) penetrates the skin and covalently binds to endogenous proteins to form an immunogenic complex. This complex is then recognized by antigen-presenting cells (Langerhans cells), which initiates a T-cell mediated immune response, leading to allergic contact dermatitis upon subsequent exposures.

References

- 1. researchgate.net [researchgate.net]

- 2. oecd.org [oecd.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. nucro-technics.com [nucro-technics.com]

- 6. siesascs.edu.in [siesascs.edu.in]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ftp.cdc.gov [ftp.cdc.gov]

TMPTGE Solubility in Organic Solvents: A Technical Guide for Formulation Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Trimethylolpropane Triglycidyl Ether (TMPTGE) in organic solvents, a critical consideration for its application in formulation studies across various industries, including coatings, adhesives, and composites. Due to the limited availability of precise quantitative solubility data in public literature, this guide combines qualitative solubility information with predicted solubility based on chemical principles and provides detailed experimental protocols for determining solubility.

Core Properties of TMPTGE

| Property | Value |

| Chemical Formula | C₁₅H₂₆O₆ |

| Molecular Weight | 302.36 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid[3] |

| Density | Approximately 1.157 g/mL at 25 °C[4] |

| Boiling Point | 410.7 °C[2] |

| Flash Point | 167.9 °C[2] |

| Refractive Index | n20/D 1.477 (lit.)[4] |

Qualitative and Predicted Solubility of TMPTGE

TMPTGE is a trifunctional aliphatic glycidyl (B131873) ether. Its structure, containing three epoxide rings and a hydrocarbon backbone, governs its solubility characteristics. The principle of "like dissolves like" is the primary determinant of its solubility in organic solvents. TMPTGE is generally characterized as being soluble in several common organic solvents while being insoluble in water.[3]

Based on its chemical structure and available qualitative data, the expected solubility of TMPTGE in various classes of organic solvents is summarized in the table below.

| Solvent Class | Specific Solvents | Expected Solubility | Rationale |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | The moderate polarity of ketones can effectively solvate the ether and glycidyl groups of TMPTGE. Acetone is a commonly cited solvent.[3] |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Soluble | The nonpolar nature of both TMPTGE's backbone and aromatic solvents promotes dissolution. Benzene is a frequently mentioned solvent.[3] |

| Alcohols | Ethanol (B145695), Isopropanol | Soluble to Moderately Soluble | Shorter-chain alcohols like ethanol can solvate the ether linkages, making TMPTGE soluble.[3] Methanol, being more polar, may exhibit slightly lower solubility ("Slightly Soluble"). |

| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble to Sparingly Soluble | These solvents possess a polarity suitable for dissolving large ether molecules. Chloroform has been described as a solvent where TMPTGE is sparingly soluble. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are effective solvents for a wide array of organic compounds, including epoxides and ethers like TMPTGE. |

| Esters | Ethyl Acetate, Butyl Acetate | Soluble | The principle of "like dissolves like" suggests strong interaction between the ester groups of the solvent and the ether linkages of TMPTGE. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderately to Sparingly Soluble | While TMPTGE has a hydrocarbon character, the presence of multiple polar ether and epoxide groups may limit its solubility in highly nonpolar aliphatic solvents. |

| Water | - | Insoluble | The significant hydrophobic character of the TMPTGE molecule prevents it from dissolving in the highly polar water.[3] |

Experimental Protocols for Solubility Determination

For formulation studies requiring precise solubility data, experimental determination is essential. The following are standard laboratory methods for qualitatively and quantitatively assessing the solubility of TMPTGE in an organic solvent.

Protocol 1: Qualitative Solubility Determination by Visual Observation

This rapid method provides a preliminary assessment of solubility.

Materials:

-

This compound (TMPTGE)

-

Selected organic solvents

-

Small test tubes with caps (B75204) or stoppers

-

Vortex mixer or shaker

-

Graduated pipette or dropper

Procedure:

-

Accurately measure a specific volume of the selected organic solvent (e.g., 1 mL) and place it into a clean, dry test tube.

-

Add a small, pre-weighed amount of TMPTGE (e.g., 10 mg) to the test tube.

-

Securely cap the test tube and agitate the mixture vigorously using a vortex mixer or by shaking for a predetermined time (e.g., 1-2 minutes) at a controlled temperature.

-

Visually inspect the solution against a well-lit background.

-

Soluble: The TMPTGE completely dissolves, resulting in a clear, single-phase liquid.

-

Partially Soluble: Some of the TMPTGE dissolves, but a separate phase or cloudiness remains.

-

Insoluble: The TMPTGE does not dissolve and remains as a distinct layer.

-

-

If the substance does not dissolve at room temperature, the test tube can be gently warmed in a water bath to observe the effect of temperature on solubility. Note any changes upon heating and subsequent cooling.

-

Repeat this procedure for each organic solvent of interest.

Protocol 2: Quantitative Solubility Determination by the Gravimetric Method

This method determines the saturation solubility of TMPTGE in a solvent at a specific temperature.

Materials:

-

This compound (TMPTGE)

-

Selected organic solvent

-

Scintillation vials or other sealable, airtight flasks

-

Constant temperature shaker, incubator, or water bath

-

Centrifuge (optional)

-

Syringe filters (if not centrifuging)

-

Micropipettes

-

Pre-weighed evaporation dishes or aluminum pans

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Add an excess amount of TMPTGE to a known volume or weight of the solvent in a sealed vial. The presence of undissolved TMPTGE is necessary to ensure a saturated solution.

-

Place the vial in a constant temperature shaker and agitate for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by analyzing samples at different time points until the concentration remains constant.

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the same temperature for a sufficient period to allow the excess TMPTGE to separate.

-

Carefully withdraw a known volume of the clear supernatant using a micropipette. To ensure no undissolved droplets are transferred, the supernatant can be centrifuged and the clear liquid sampled, or it can be passed through a syringe filter.

-

Transfer the known volume of the supernatant to a pre-weighed evaporation dish.

-

Carefully evaporate the solvent in a vacuum oven at a temperature that will not cause degradation of the TMPTGE, or in a desiccator until a constant weight is achieved.

-

Weigh the evaporation dish containing the TMPTGE residue.

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of supernatant in mL) * 100

Visualization of Experimental Workflow and Logic

The selection of an appropriate solvent for TMPTGE in formulation studies involves a logical progression of steps, from initial screening to final application. The following diagrams illustrate these workflows.

Caption: Logical workflow for selecting a suitable organic solvent for a TMPTGE-based formulation.

Caption: Step-by-step experimental workflow for the gravimetric determination of TMPTGE solubility.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Supplier | 3454-29-3 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 3. benchchem.com [benchchem.com]

- 4. Estimation of drug-polymer miscibility and solubility in amorphous solid dispersions using experimentally determined interaction parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Trimethylolpropane Triglycidyl Ether (TMPTGE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Trimethylolpropane triglycidyl ether (TMPTGE), a trifunctional aliphatic glycidyl (B131873) ether epoxy monomer. TMPTGE is a crucial crosslinking agent and reactive diluent in the formulation of adhesives, coatings, and advanced polymer systems.[1][2][3] A thorough understanding of its structural features through Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for quality control, reaction monitoring, and material development.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[4] For TMPTGE, FTIR is primarily used to confirm the presence of the characteristic epoxy (oxirane) rings and the aliphatic ether backbone. It is also invaluable for monitoring the curing process by observing the decrease in the intensity of the epoxy group absorption band.[5]

Data Presentation: Characteristic FTIR Absorption Bands

The following table summarizes the expected characteristic FTIR absorption bands for TMPTGE.

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration |

| 3050-2990 | C-H (epoxy ring) | Stretching |

| 2930-2870 | C-H (aliphatic CH₂) | Asymmetric & Symmetric Stretching |

| 1250 | C-O-C (epoxy ring) | Asymmetric Stretching |

| 1100 | C-O-C (ether) | Stretching |

| 910 | C-O-C (epoxy ring) | Symmetric Stretching (Ring Breathing) |

| 840 | C-O-C (epoxy ring) | Asymmetric Stretching |

Table 1: Key FTIR absorption bands for TMPTGE. The presence of the epoxy groups is strongly indicated by the peaks around 1250, 910, and 840 cm⁻¹.[5]

Experimental Protocol: FTIR Analysis

This protocol details the use of Attenuated Total Reflectance (ATR) FTIR, a common and convenient method for liquid samples like TMPTGE.[6]

Instrumentation:

-

FTIR Spectrometer (e.g., Agilent Cary 630 FTIR)[4]

-

ATR accessory with a diamond or Zinc Selenide (ZnSe) crystal[6]

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

-

Acquire a background spectrum with the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from ambient CO₂ and water vapor.

-

-

Sample Application:

-

Place a small drop of TMPTGE liquid directly onto the center of the ATR crystal.

-

-

Spectrum Acquisition:

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

Perform baseline correction and peak picking to identify the key absorption bands.

-

Compare the resulting spectrum with a reference spectrum or the data in Table 1 to confirm the identity and purity of the TMPTGE.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule, including the connectivity and chemical environment of atoms.[8] For TMPTGE, ¹H (proton) and ¹³C NMR are used to confirm the molecular structure by identifying the distinct hydrogen and carbon atoms in the ethyl, methylene, and glycidyl ether groups.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the expected chemical shifts for TMPTGE. The molecule's structure is numbered for clarity in the assignments.

Structure of TMPTGE with Numbering for NMR Assignments

CCC(COCC1CO1)(COCC2CO2)COCC3CO3

Simplified representation where C1, C2, C3 are the oxirane rings.

¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment (Proton) |

| ~3.38 | d | -O-CH₂ -CH (epoxy) |

| ~3.15 | m | -CH₂-CH (epoxy) |

| ~2.78 | dd | CH₂ (epoxy, trans) |

| ~2.60 | dd | CH₂ (epoxy, cis) |

| ~3.45 | s | -C-CH₂ -O- |

| ~1.45 | q | -CH₂ -CH₃ |

| ~0.88 | t | -CH₂-CH₃ |

Table 2: Predicted ¹H NMR chemical shifts for TMPTGE. The signals for the epoxy ring protons typically appear as complex multiplets between 2.5 and 3.2 ppm.[5]

¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment (Carbon) |

| ~74.5 | -O-C H₂-CH (epoxy) |

| ~71.7 | -C-C H₂-O- |

| ~50.9 | -CH₂-C H (epoxy) |

| ~44.1 | C H₂ (epoxy) |

| ~41.7 | Quaternary C |

| ~23.3 | -C H₂-CH₃ |

| ~7.5 | -C H₃ |

Table 3: Predicted ¹³C NMR chemical shifts for TMPTGE.

Experimental Protocol: NMR Analysis

This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra of TMPTGE.

Instrumentation & Materials:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard (often included in deuterated solvents)

-

Pipettes

Procedure:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of TMPTGE in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) directly in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity and resolution.

-

-

¹H NMR Spectrum Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Typically, a single scan is sufficient due to the high sensitivity of proton NMR.

-

-

¹³C NMR Spectrum Acquisition:

-

Acquire the proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans (e.g., 128 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale by setting the residual solvent peak or the TMS peak to its known value (0 ppm for TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

-

Visualization of Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of TMPTGE.

Caption: Workflow for the spectroscopic characterization of TMPTGE.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]